

Vidofludimus long-term safety monitoring

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Compound Focus: Vidofludimus

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Long-Term Safety Data Summary

The following table consolidates safety information from the phase 2 EMPHASIS trial and its open-label extension (OLE), which represents the most comprehensive long-term data available for **vidofludimus** calcium [1] [2] [3].

Safety Parameter	Reported Data & Rates	Context & Notes
Overall Treatment Duration	Up to 5.5 years	Data as of January 2025; long-term monitoring is ongoing [1] [3].
Treatment Persistence	71.6% (182/254 patients) at Week 144 of OLE [3]	Discontinuation rate of 6.4% per treatment year in the OLE [2].
Serious Adverse Events (SAEs)	0.02 events per treatment year [2]	Equates to one SAE for every 59.5 treatment years.
Common Treatment-Emergent AEs (TEAEs)	COVID-19 (9%), Nasopharyngitis (6%), Back Pain (5%), Headache (5%) [2]	Rates are for the OLE period. Most common AEs occurring in at least 3 patients.
Liver Enzyme Elevations	Rate of 0.01 events per treatment year [2]	Comparable to placebo in the initial 24-week study [4] [2].

Safety Parameter	Reported Data & Rates	Context & Notes
Renal Events	Rate of 0.012 events per treatment year [2]	--
Infections	Incidence comparable to placebo [4]	--

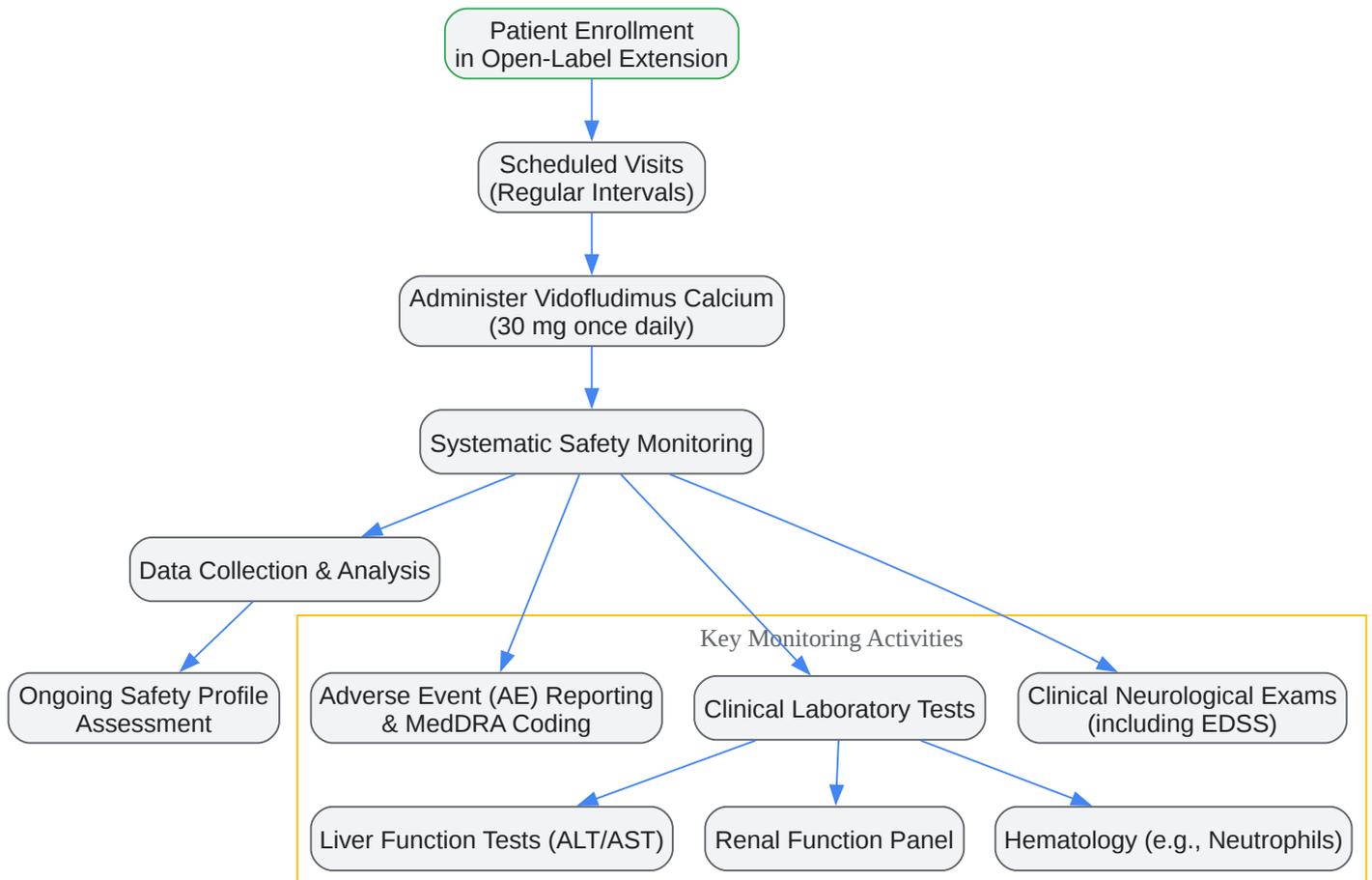
Experimental Protocols for Safety Monitoring

The safety profile of **vidofludimus** calcium was established through standardized clinical trial protocols. Here are the key methodologies relevant for monitoring long-term safety.

- **Trial Design:** The data comes from a **randomized, double-blind, placebo-controlled phase 2 trial** (EMPhASIS) and its subsequent **open-label extension (OLE)** [4] [3].
 - **Blinded Period:** 24-week main treatment period comparing 10 mg, 30 mg, and 45 mg of **vidofludimus** calcium against a placebo [4] [3].
 - **OLE Period:** Patients who completed the initial period were eligible to enter the OLE, receiving 30 mg or 45 mg of **vidofludimus** calcium once daily, later standardized to 30 mg [2] [3].
- **Safety Assessments:** The following assessments were performed according to the trial's schedule [4].
 - **Adverse Event (AE) Monitoring:** All treatment-emergent AEs were recorded and coded using the **Medical Dictionary for Regulatory Activities (MedDRA)** version 22.0 [4].
 - **Clinical Laboratory Tests:** Regular blood samples were taken to monitor for potential issues, including:
 - **Liver Function:** Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) [4].
 - **Renal Function:** Standard clinical chemistry panels [2].
 - **Hematology:** Including neutrophil counts [4].
 - **Clinical Outcomes:** Regular physical and neurological examinations, including assessment of the **Expanded Disability Status Scale (EDSS)** [4].

Safety Monitoring Workflow

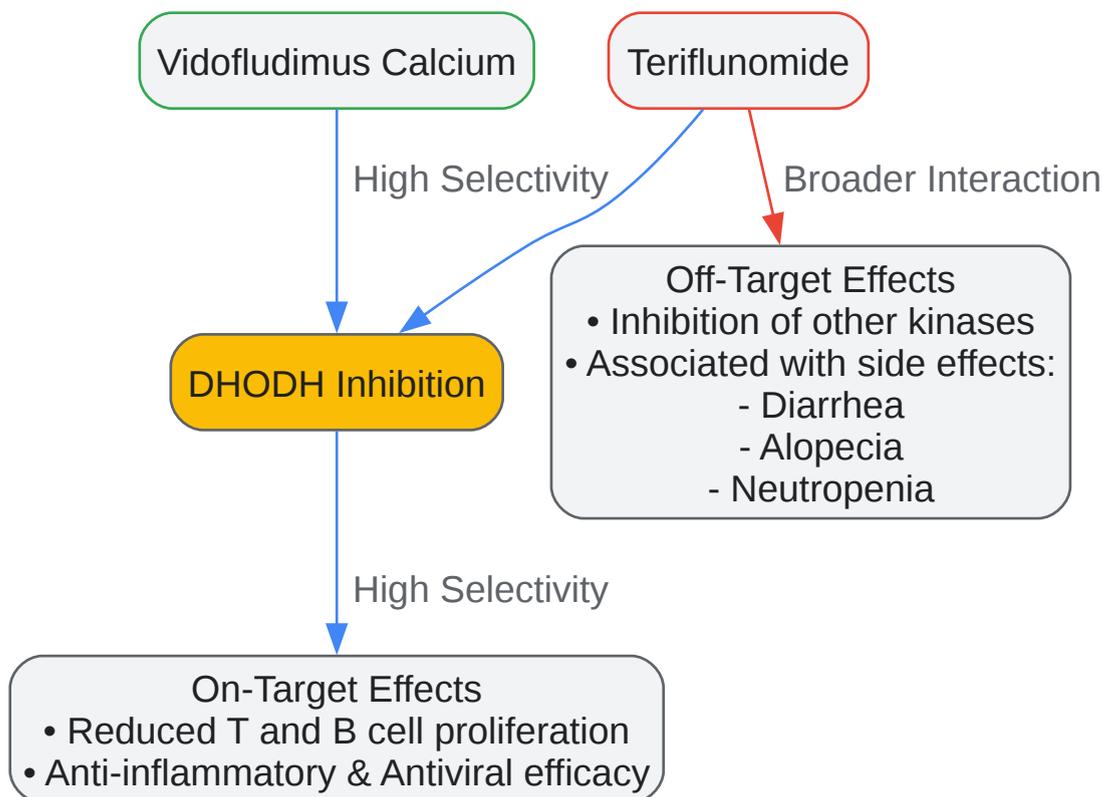
The diagram below outlines the core safety monitoring workflow used in the long-term extension studies.



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Key Differentiators from Teriflunomide

A critical aspect for researchers is understanding how **vidofludimus** calcium's safety profile compares with teriflunomide, another DHODH inhibitor. The improved tolerability is attributed to its high selectivity.



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Troubleshooting Common Scenarios

- Scenario: Observation of Elevated Liver Enzymes in a Patient
 - **Assessment & Action:** This was an AE associated with the first-generation DHODH inhibitor teriflunomide but was **comparable to placebo with vidofludimus calcium** in clinical trials [4] [5]. Continue monitoring as per protocol; no dose adjustment is likely needed based on existing trial data.
- Scenario: Need to Understand the Neuroprotective Mechanism
 - **Background:** The long-term data shows low rates of confirmed disability worsening [1] [3]. Beyond its anti-inflammatory action via DHODH inhibition, **vidofludimus calcium** is a **first-in-class activator of the Nurr1 transcription factor** [6] [5].
 - **Mechanism:** Nurr1 activation is believed to provide direct and indirect neuroprotective effects by enhancing the expression of genes critical for neuronal survival (e.g., BDNF, SOD1) and reducing the activation of neurotoxic microglia in the central nervous system [6].

- Scenario: Interpreting Disability Progression Data
 - **Guidance:** In the long-term extension, when a confirmed disability worsening (CDW) event occurred, it was more frequently classified as **relapse-associated worsening (RAW, 44.8%)** than as **progression independent of relapse activity (PIRA, 13.8%)** [3]. This suggests the drug's effect may be more pronounced against inflammatory-driven disability.

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